1h-Imidazole-5-carboxaldehyde, 4-propyl-

説明

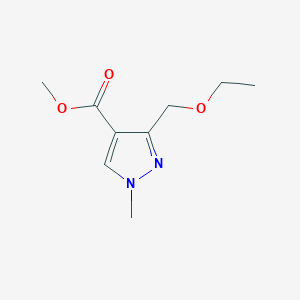

“1h-Imidazole-5-carboxaldehyde, 4-propyl-” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “1h-Imidazole-5-carboxaldehyde, 4-propyl-” is 1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) . This indicates that the compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

“1h-Imidazole-5-carboxaldehyde, 4-propyl-” is a white to yellow solid . It has a molecular weight of 138.17 g/mol .科学的研究の応用

Construction of Metal–Organic Frameworks (MOFs)

Imidazole derivatives, including “1h-Imidazole-5-carboxaldehyde, 4-propyl-”, have been used in the construction of metal–organic frameworks (MOFs). These MOFs are structurally stable and have been used for proton conduction research . The coordination advantage of N-heterocyclic carboxylate ligands, which include imidazole derivatives, makes them ideal for this application .

Proton Conduction

Imidazole-based MOFs have been found to be temperature- and humidity-dependent proton conductors . The best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH . The adsorbed water molecules and carboxylate groups in the MOFs play an important role in the proton conduction process .

Synthesis of Substituted Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in these areas .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being used in emerging research into dyes for solar cells and other optical applications . Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in these areas .

Functional Materials

Imidazoles are utilized in the development of functional materials . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in these areas .

作用機序

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, suggesting that this compound may have multiple potential targets .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, which could provide a basis for understanding the potential interactions of this compound .

特性

IUPAC Name |

5-propyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGWEZTYITIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)

![Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2722727.png)

![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine](/img/structure/B2722729.png)

![3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2722733.png)

![N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)

![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)